Product packaging for Asperulosidicacid(Cat. No.:)

Asperulosidicacid

Cat. No.: B8098762
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-GRSPEYSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asperulosidic acid (C₁₉H₂₆O₁₁) is an iridoid glycoside characterized by a cyclopenta[c]pyran skeleton linked to a glucose moiety and an acetylated methyl group . It is widely distributed in plants of the Rubiaceae family, including Morinda citrifolia (noni), Hedyotis diffusa, and Galium species . Pharmacologically, asperulosidic acid exhibits renal protective effects by reducing indoxyl sulfate (IS) accumulation via upregulation of organic anion transporters (OAT1/OAT3) in renal tubular cells, thereby ameliorating fibrosis in chronic kidney disease models . It also demonstrates anti-inflammatory activity by suppressing NF-κB and MAPK signaling pathways, inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in macrophages .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O12 B8098762 Asperulosidicacid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10?,11+,12-,13?,14?,15?,17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-GRSPEYSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Asperulosidic acid can be synthesized through the fermentation of Morinda citrifolia L. (Noni). The fermentation process enhances the biologically active ingredients and improves the absorption rate . The high-performance liquid chromatography-photodiode array (HPLC-PDA) method is commonly used to measure the content of asperulosidic acid in the extracts .

Industrial Production Methods: Industrial production of asperulosidic acid involves the extraction from natural sources such as Hedyotis diffusa Willd. The extraction process typically includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Asperulosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize asperulosidic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce asperulosidic acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced bioactivity, while reduction may produce reduced forms with different pharmacological properties.

Scientific Research Applications

Anti-Inflammatory Properties

ASPA has been shown to exert significant anti-inflammatory effects through various mechanisms:

  • Mechanism of Action : Research indicates that ASPA inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. It also reduces nitric oxide (NO) and prostaglandin E₂ (PGE₂) levels by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
  • Signaling Pathways : The compound affects key signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to decreased phosphorylation of IκB-α, p38, ERK, and JNK proteins .

Renal Protective Effects

ASPA has demonstrated potential in ameliorating renal conditions, particularly renal interstitial fibrosis:

  • Study Overview : A recent study utilized a unilateral ureteral obstruction (UUO) model in mice to assess the effects of ASPA on renal fibrosis. Mice treated with ASPA showed significant reductions in serum indoxyl sulfate (IS) levels, a uremic toxin associated with chronic kidney disease progression .
  • Histological Improvements : Histological analyses revealed that ASPA treatment reduced glomerular sclerosis and renal interstitial fibrosis, indicating its protective role against renal damage. The treatment led to a decrease in inflammatory cell infiltration and collagen deposition in kidney tissues .

Potential for Treating Depression

Emerging research suggests that ASPA may have applications in mental health:

  • Wnt Signaling Pathway : ASPA has been linked to the modulation of the Wnt3α/GSK-3β/β-catenin signaling pathway, which plays a crucial role in neuroprotection and mood regulation. This indicates its potential as a therapeutic agent for alleviating depression-like behaviors .

Data Summary

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of TNF-α, IL-6, NO, PGE₂Reduced inflammatory markers in LPS-induced cells
Renal protectionDecreased IS levels; upregulation of OATsImproved renal histology; reduced fibrosis
Mental healthModulation of Wnt signaling pathwayPotential antidepressant effects

Case Studies

  • Anti-inflammatory Effects : In vitro studies showed that treatment with ASPA significantly decreased levels of inflammatory mediators in RAW 264.7 cells stimulated with LPS. The results indicated that both ASPA and its derivative, asperuloside, effectively suppressed inflammatory responses by inhibiting key enzymes involved in inflammation .
  • Renal Interstitial Fibrosis Study : In a controlled animal study using the UUO model, administration of ASPA resulted in a marked reduction in serum creatinine and urinary protein levels, alongside improvements in kidney histology. The findings suggest that ASPA not only mitigates fibrosis but also enhances the excretion pathways for uremic toxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison of Iridoid Glycosides

Iridoid glycosides share a common cyclopentane-pyran backbone but differ in substituents and glycosylation patterns:

Compound Structural Features Key Functional Groups
Asperulosidic acid Acetylated methyl, glucosyl moiety Carboxylic acid, acetyl group
Deacetylasperulosidic acid Non-acetylated methyl, glucosyl moiety Carboxylic acid, hydroxyl group
Asperuloside Methyl ester, glucosyl moiety Ester group
Monotropein Hydroxyl groups, glucosyl moiety Dihydroxylated cyclopentane

Deacetylasperulosidic acid, the deacetylated form of asperulosidic acid, lacks the acetyl group, enhancing its solubility and bioavailability . Asperuloside, an ester derivative, shows reduced renal excretion efficiency compared to asperulosidic acid due to its lipophilic ester group . Monotropein, another iridoid, lacks the acetyl or ester groups, correlating with distinct anti-osteoporotic and anti-nociceptive activities .

Content Variation in Plant Sources

Quantitative differences in iridoid glycosides depend on plant species and processing methods:

Source Asperulosidic Acid (mg/g) Deacetylasperulosidic Acid (mg/g) Asperuloside (mg/g)
Morinda citrifolia (non-fermented) 15.16 ± 0.38 15.71 ± 0.74 ND
Morinda citrifolia (fermented) 1.01 ± 0.07* 18.52 ± 0.71* ND
Galium verum (50% ethanol extract) 0.45 0.32 12.8
Galium aparine (50% acetone extract) 2.1 ND 0.9

Fermentation increases deacetylasperulosidic acid by 18% while reducing asperulosidic acid by 93% in *M. citrifolia due to enzymatic hydrolysis . In Galium species, solvent polarity significantly affects yields; hydroacetonic extracts favor asperuloside, while hydroethanolic extracts optimize asperulosidic acid .

Pharmacokinetic Profiles

Comparative pharmacokinetics in rats after oral administration:

Parameter Asperulosidic Acid Deacetylasperulosidic Acid Monotropein
Tₘₐₓ (h) 1.2 0.8 1.5
Cₘₐₓ (μg/mL) 4.3 9.7 3.2
AUC₀–ₜ (μg·h/mL) 18.9 42.1 15.6
Half-life (h) 3.8 2.5 4.2

Deacetylasperulosidic acid exhibits higher bioavailability (AUC 42.1 vs. 18.9 μg·h/mL) and faster absorption (Tₘₐₓ 0.8 h) than asperulosidic acid, likely due to its hydrophilic nature . Monotropein shows prolonged half-life (4.2 h), supporting its sustained anti-inflammatory effects .

Bioactivity Comparison

Activity Asperulosidic Acid Deacetylasperulosidic Acid Asperuloside
Anti-inflammatory Inhibits NF-κB/MAPK (IC₅₀: 12 μM) Moderate activity (IC₅₀: 28 μM) Weak inhibition
Antioxidant Scavenges ROS (EC₅₀: 45 μM) EC₅₀: 62 μM EC₅₀: 89 μM
Renal Protection Reduces IS by 58% Reduces IS by 42% No significant effect
Analgesic ND ND Active

Asperulosidic acid outperforms analogs in anti-inflammatory and renal protection, attributed to its acetyl group enhancing membrane interaction . Deacetylasperulosidic acid shows moderate bioactivity, while asperuloside’s ester group limits renal excretion, reducing efficacy in IS clearance .

Impact of Processing Methods

Ultrasonic treatment increases asperulosidic acid (27.7%) and deacetylasperulosidic acid (10.9%) in noni juice, whereas enzymatic hydrolysis reduces both by ~15% . Fermentation of M. citrifolia enhances deacetylasperulosidic acid (18.52 mg/mL) but degrades asperulosidic acid, making it a marker for fermentation quality .

Biological Activity

Asperulosidic acid, an iridoid glycoside primarily extracted from various plant species such as Ajuga and Hedyotis, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of asperulosidic acid, supported by relevant case studies and research findings.

Chemical Structure and Properties

Asperulosidic acid is characterized by its unique chemical structure, which contributes to its biological activities. It belongs to the class of iridoids, a group of secondary metabolites known for their wide range of pharmacological effects. The molecular formula of asperulosidic acid is C16H24O10C_{16}H_{24}O_{10}, and it exhibits a complex structure that facilitates interactions with various biological targets.

Pharmacological Activities

Asperulosidic acid has been studied for several key biological activities:

1. Antioxidant Activity
Research indicates that asperulosidic acid possesses significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Anti-inflammatory Effects
Asperulosidic acid demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study highlighted its ability to reduce inflammatory markers in animal models of inflammation, suggesting potential applications in treating inflammatory diseases .

3. Renal Protective Effects
Recent studies have shown that asperulosidic acid can ameliorate renal interstitial fibrosis. In a study involving a unilateral ureteral obstruction (UUO) model in mice, administration of asperulosidic acid significantly reduced serum levels of indoxyl sulfate (IS), a uremic toxin associated with chronic kidney disease. The compound was found to upregulate organic anion transporters (OATs), facilitating the excretion of IS and thereby protecting renal function .

4. Anticancer Activity
Asperulosidic acid has exhibited anticancer properties in various studies. For instance, extracts containing asperulosidic acid showed cytotoxic effects against several cancer cell lines, including human melanoma and breast adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX
Renal protectiveReduces indoxyl sulfate levels; upregulates OATs
AnticancerInduces apoptosis; inhibits proliferation in cancer cells

Case Studies

Several case studies have illustrated the therapeutic potential of asperulosidic acid:

  • Case Study on Renal Protection : In a controlled experiment involving UUO mice, treatment with asperulosidic acid led to significant improvements in renal function indicators such as serum creatinine and urinary protein levels. Histological analyses revealed reduced fibrosis and inflammation in kidney tissues post-treatment .
  • Antioxidant Efficacy in Cancer Patients : A clinical trial involving noni extract, rich in asperulosidic acid, demonstrated improved antioxidant status among participants with low-risk cancer, suggesting potential benefits in cancer management through oxidative stress modulation .

Q & A

Q. What experimental models are commonly used to investigate the anti-inflammatory mechanisms of Asperulosidic Acid (ASPA)?

Answer: ASPA's anti-inflammatory effects are primarily studied using in vitro models such as LPS-induced RAW 264.7 murine macrophages. Key methodologies include:

  • RT-PCR to quantify mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Western blotting to assess phosphorylation states of signaling proteins (e.g., IκB-α, Erk1/2) and validate pathway inhibition (NF-κB, MAPK) .
  • In vivo models like unilateral ureteral obstruction (UUO) in rats to evaluate renal fibrosis via TGF-β1/Smad2/3 pathways .

Q. How is Asperulosidic Acid quantified in plant extracts, and what validation parameters ensure methodological reliability?

Answer: ASPA is quantified using HPLC-PDA or HPLC-MS with the following validation steps:

  • Linearity : Calibration curves (e.g., 0.375–12 μg range for monotropein) with correlation coefficients >0.9995 .
  • Precision : Intraday and interday RSDs <5% (e.g., 1.53–3.41% intraday for ASPA in non-fermented Morinda citrifolia) .
  • Recovery : Spike-and-recovery tests to confirm accuracy (e.g., 98–102% recovery rates) .

Q. What extraction methods optimize the yield of ASPA from natural sources like Hedyotis diffusa?

Answer: Extraction efficiency is enhanced via:

  • Orthogonal test designs to evaluate solvent ratios, temperature, and time .
  • Fermentation : Increases deacetylasperulosidic acid but decreases ASPA in Morinda citrifolia, necessitating stability studies .
  • Ethanol/water mixtures (e.g., 70% ethanol) for polar iridoid glycosides, validated by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in ASPA's reported bioactivity across studies (e.g., variable anti-tumor efficacy)?

Answer: Discrepancies arise from differences in:

  • Cell lines : Human cancer cells (e.g., HepG2 vs. A549) may show pathway-specific responses .
  • Dosage ranges : ASPA’s anti-proliferative effects are concentration-dependent (e.g., 40–160 μg/mL in RAW 264.7 cells) .
  • Metabolite interference : Co-extracted compounds (e.g., scopoletin) in plant matrices may synergize or antagonize ASPA .
  • Recommendation: Use UHPLC-Q-Orbitrap HRMS to profile metabolites and assess purity .

Q. What integrated approaches link ASPA's molecular targets to its systemic pharmacological effects (e.g., hepatoprotection)?

Answer: Combine:

  • Network pharmacology : Predict ASPA-protein interactions (e.g., NF-κB, MAPK) using databases like KEGG .
  • Metabolomics : Track ASPA-derived biomarkers (e.g., TGF-β1 in fibrosis) via LC-MS .
  • Dose-response animal models : Validate hepatoprotection in carbon tetrachloride (CCl₄)-induced liver injury models .

Q. What advanced analytical techniques characterize ASPA's structural stability and degradation products?

Answer: Employ:

  • Fragmentation pathway analysis : Use HRMS/MS to identify degradation products (e.g., loss of CO₂ or H₂O from m/z 251.0563) .
  • Forced degradation studies : Expose ASPA to heat, light, or pH extremes, followed by UHPLC-PDA to monitor stability .
  • Isotope labeling : Trace ASPA's metabolic fate in in vivo systems .

Q. How can multi-omics approaches elucidate ASPA's role in modulating gut microbiota or immune cross-talk?

Answer: Integrate:

  • 16S rRNA sequencing : Assess ASPA's impact on gut microbial diversity in colitis models .
  • Cytokine arrays : Profile IL-10, IFN-γ, and IL-17 levels in splenocytes co-cultured with ASPA .
  • Transcriptomics : Identify ASPA-regulated genes (e.g., Smad7 in fibrosis) via RNA-seq .

Methodological Considerations

Q. What quality control (QC) measures ensure reproducibility in ASPA-focused metabolomics studies?

Answer:

  • QC samples : Pooled extracts analyzed intermittently (e.g., after every 5 runs) to monitor instrument drift .
  • Internal standards : Use deuterated analogs (e.g., D₃-scopoletin) to correct matrix effects .
  • Data normalization : Apply Pareto scaling or total ion count adjustment to reduce batch effects .

Q. How should researchers address batch-to-batch variability in ASPA-containing herbal extracts?

Answer:

  • Standardized sourcing : Use authenticated plant material (e.g., Hedyotis diffusa from certified suppliers) .
  • Stability-indicating assays : Monitor ASPA degradation using validated HPLC methods with LOQs ≤0.1 μg/mL .
  • Multivariate analysis : Apply PCA to distinguish bioactive compounds across batches .

Q. What statistical frameworks are optimal for analyzing dose-dependent and time-course ASPA data?

Answer:

  • Nonlinear regression : Fit EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .
  • Mixed-effects models : Account for repeated measures in longitudinal studies (e.g., fibrosis progression) .
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., control vs. ASPA-treated) with Tukey’s correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asperulosidicacid
Reactant of Route 2
Reactant of Route 2
Asperulosidicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.